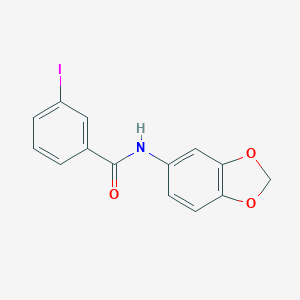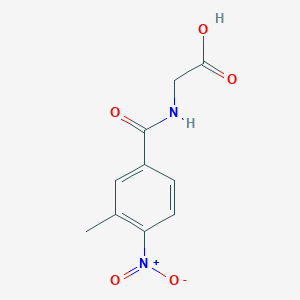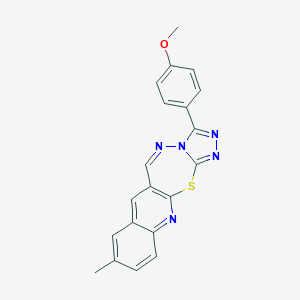
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic compound with a complex structure that makes it interesting for researchers to study.
Applications De Recherche Scientifique
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has potential applications in scientific research. This compound has been shown to have antitumor activity against various cancer cell lines. The compound has also been shown to have antibacterial and antifungal activity. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is not fully understood. However, it has been suggested that the compound works by inhibiting the growth of cancer cells through the induction of apoptosis. The compound may also work by inhibiting the growth of bacteria and fungi by disrupting their cell walls.
Effets Biochimiques Et Physiologiques
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has been shown to have biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- in lab experiments include its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. However, the limitations of using this compound in lab experiments include its complex structure, which makes it difficult to synthesize, and its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research involving 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-. One future direction is to further study the mechanism of action of this compound and its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. Another future direction is to develop more efficient synthesis methods for this compound. Additionally, future research could focus on the development of analogs of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a complex process that involves multiple steps. The synthesis method involves the reaction of 2-aminobenzonitrile with ethyl 2-chloroacetate in the presence of sodium hydride to form 2-ethoxycarbonyl-1-cyano-4-methoxybenzene. The intermediate product is then reacted with thiosemicarbazide in the presence of sodium acetate to form 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine. The final product is obtained by reacting 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine with 2-chloro-9-methylquinoline in the presence of potassium carbonate.
Propriétés
Numéro CAS |
136633-15-3 |
|---|---|
Nom du produit |
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- |
Formule moléculaire |
C20H15N5OS |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene |
InChI |
InChI=1S/C20H15N5OS/c1-12-3-8-17-14(9-12)10-15-11-21-25-18(13-4-6-16(26-2)7-5-13)23-24-20(25)27-19(15)22-17/h3-11H,1-2H3 |
Clé InChI |
HRMCRIJUIYRVJY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC |
Autres numéros CAS |
136633-15-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



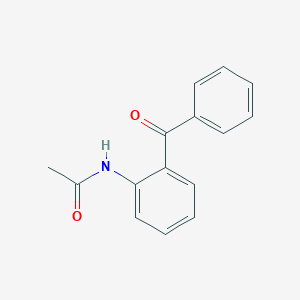
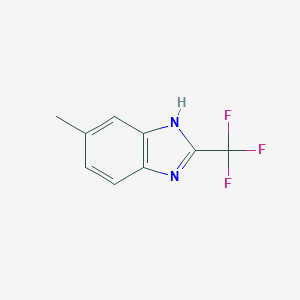
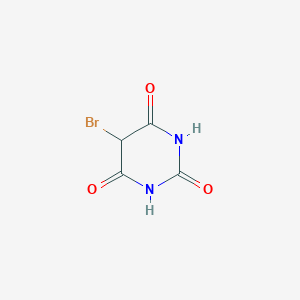
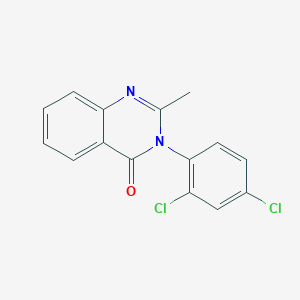
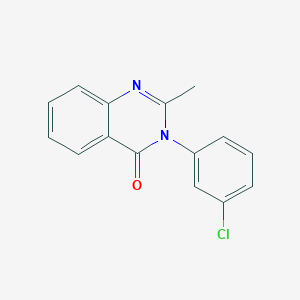



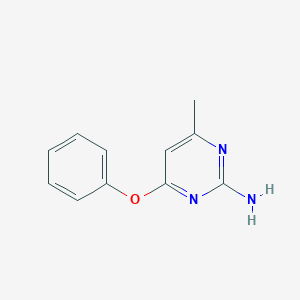


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
